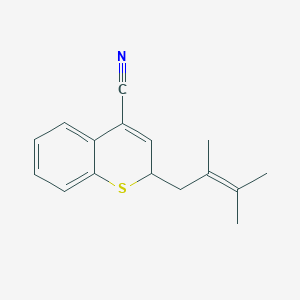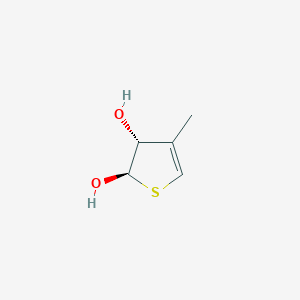
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol is a chiral compound with a unique structure that includes a thiophene ring and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric dihydroxylation of 4-methylthiophene using a chiral osmium catalyst. The reaction conditions often include the use of a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like acetone or tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylthiophene-2,3-dione.
Reduction: Formation of 4-methylthiophene-2,3-dithiol.
Substitution: Formation of 4-methyl-2,3-dihalothiophene derivatives.
科学的研究の応用
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties which can influence the efficacy and safety of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their activity.
類似化合物との比較
Similar Compounds
(2R,3R)-Dihydroquercetin: Known for its antioxidant properties.
(2R,3R)-Dihydromyricetin: Studied for its antimicrobial activity.
(2R,3R)-Dihydroxy-2,3-dihydrothiophene: Similar structure but lacks the methyl group.
Uniqueness
(2R,3R)-4-Methyl-2,3-dihydrothiophene-2,3-diol is unique due to the presence of both hydroxyl groups and a methyl group on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
183550-06-3 |
|---|---|
分子式 |
C5H8O2S |
分子量 |
132.18 g/mol |
IUPAC名 |
(2R,3R)-4-methyl-2,3-dihydrothiophene-2,3-diol |
InChI |
InChI=1S/C5H8O2S/c1-3-2-8-5(7)4(3)6/h2,4-7H,1H3/t4-,5-/m1/s1 |
InChIキー |
BNWUKBAATIDFNJ-RFZPGFLSSA-N |
異性体SMILES |
CC1=CS[C@H]([C@@H]1O)O |
正規SMILES |
CC1=CSC(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


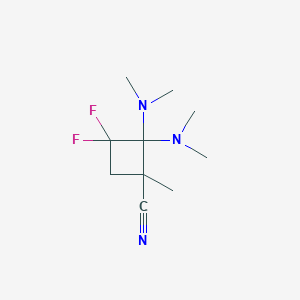
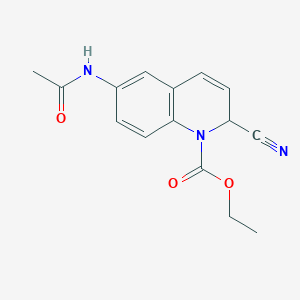
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
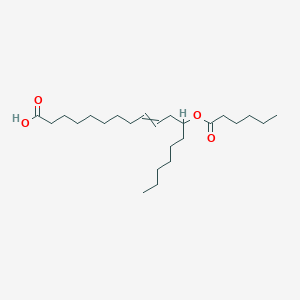
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
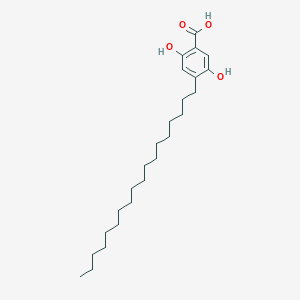
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)

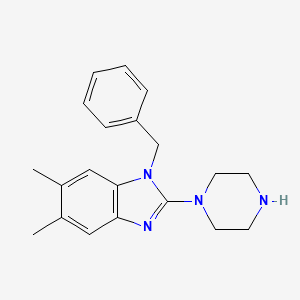
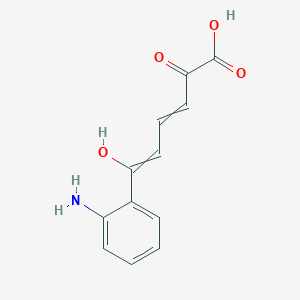
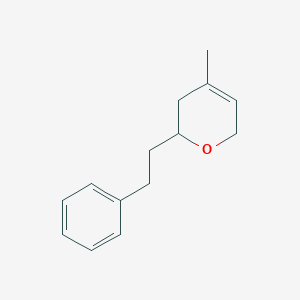
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
